

Linearmycin A chemical formula and molecular weight

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Compound of Interest

Compound Name: *Linearmycin A*

Cat. No.: B3025746

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Linearmycin A: A Technical Guide for Researchers

An In-depth Overview of the Polyene Antibiotic: Chemical Properties, Biological Activity, and Mechanisms of Action

Linearmycin A is a novel polyene antibiotic produced by *Streptomyces* species.^[1] It has garnered significant interest within the scientific community for its potent antifungal and antibacterial properties. This technical guide provides a comprehensive overview of **Linearmycin A**, including its chemical characteristics, biological activities, and the molecular pathways it influences, with a focus on providing researchers, scientists, and drug development professionals with detailed information for further investigation.

Core Chemical and Physical Properties

Linearmycin A is a long-chain polyketide with a linear structure terminating in an amino group at one end and a carboxylic acid group at the other.^[1] Its chemical formula is C₆₄H₁₀₁NO₁₆, and it has a molecular weight of 1140.5 g/mol.^{[2][3][4]}

Property	Value	Reference
Chemical Formula	C64H101NO16	
Molecular Weight	1140.5 g/mol	
CAS Number	163596-98-3	
Appearance	Brown solid	
Solubility	Soluble in methanol and DMSO	
Storage	-20°C for long-term storage	

Biological Activity and Mechanism of Action

Linearmycin A exhibits a broad spectrum of activity against various fungi and bacteria. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to cell lysis.

Antibacterial Activity

Linearmycin A is particularly effective against Gram-positive bacteria, most notably *Bacillus subtilis*, where it induces cellular lysis and degradation of the colony. It has also shown activity against *Staphylococcus aureus*.

Antifungal Activity

The compound demonstrates significant antifungal activity against clinically relevant yeasts such as *Candida albicans* and *Saccharomyces cerevisiae*.

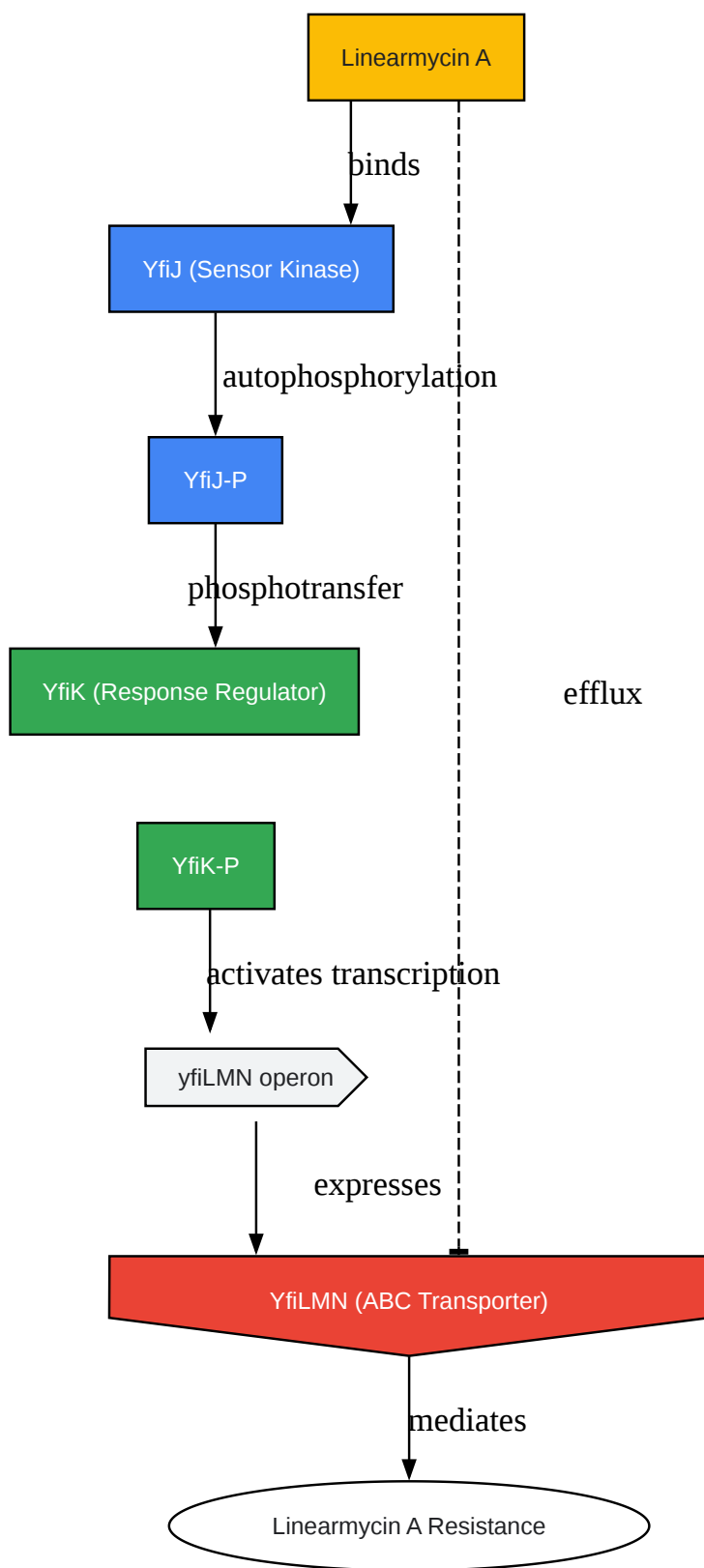
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for **Linearmycin A** against various microorganisms.

Target Organism	Type	MIC (μ g/disc)	Reference
Staphylococcus aureus	Bacterium	3.1	
Escherichia coli	Bacterium	1.6	
Saccharomyces cerevisiae	Fungus	0.1	
Candida albicans	Fungus	1.6	
Aspergillus niger	Fungus	0.2	

The YfiJK Two-Component Signaling System in *Bacillus subtilis*: A Resistance Mechanism

In *Bacillus subtilis*, resistance to **Linearmycin A** is mediated by the YfiJK two-component signaling system. This system is activated in response to the presence of **Linearmycin A** and other polyene metabolites.

The signaling cascade is initiated when the membrane-anchored histidine kinase, YfiJ, detects **Linearmycin A**. This leads to the autophosphorylation of YfiJ. The phosphate group is then transferred to the response regulator, YfiK. Phosphorylated YfiK, in turn, activates the transcription of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is responsible for conferring resistance to **Linearmycin A**, likely by effluxing the antibiotic out of the cell.



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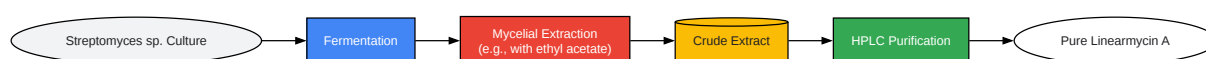
Caption: The YfiJK signaling pathway in *B. subtilis* in response to **Linearmycin A**.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and activity assessment of **Linearmycin A**.

Isolation and Purification of Linearmycin A

Linearmycin A is typically isolated from the mycelial extracts of *Streptomyces* sp. A general workflow for its isolation and purification is outlined below.



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Caption: General workflow for the isolation and purification of **Linearmycin A**.

Detailed Protocol for Extraction:

- Culture *Streptomyces* sp. in a suitable fermentation broth.
- Separate the mycelia from the culture broth by centrifugation or filtration.
- Extract the mycelial cake with an organic solvent such as ethyl acetate.
- Concentrate the organic extract under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) Purification: While specific parameters for **Linearmycin A** purification are not extensively detailed in the public domain, a general approach for polyketide antibiotics can be adapted. The **linearmycin A** content can be monitored by its signal at 333 nm.

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is employed.

- Detection: UV detection at the characteristic absorbance maxima of the polyene chromophore (around 333 nm).

Structure Elucidation

The structure of **Linearmycin A** is determined using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural confirmation.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Linearmycin A** is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for Antifungal Susceptibility Testing against *Candida albicans*: This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculum Preparation: Culture *C. albicans* overnight in Sabouraud dextrose broth. Adjust the cell density to the desired concentration (e.g., $1-5 \times 10^3$ cells/mL) in RPMI-1640 medium.
- Drug Dilution: Prepare a serial two-fold dilution of **Linearmycin A** in a 96-well microtiter plate.
- Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of **Linearmycin A** that causes a significant inhibition of visible growth compared to the drug-free control well.

Conclusion

Linearmycin A represents a promising class of polyene antibiotics with significant potential for further development. Its potent antimicrobial activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for addressing the growing challenge of antimicrobial resistance. This technical guide provides a foundational understanding for researchers to explore the therapeutic applications of **Linearmycin A** and to develop new strategies to combat infectious diseases. Further research is warranted to fully elucidate its pharmacological properties and to optimize its clinical utility.

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